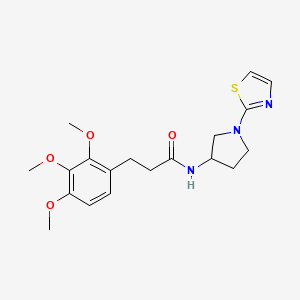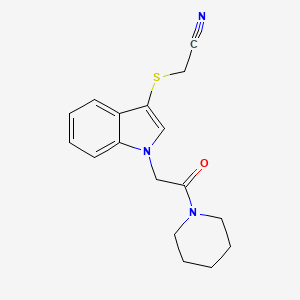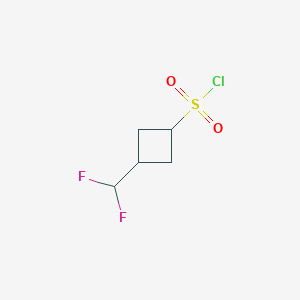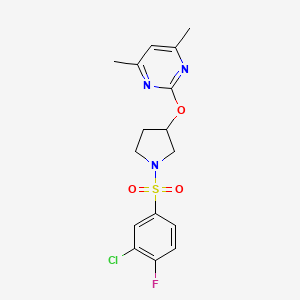![molecular formula C8H5BrN2O2 B2639628 6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid CAS No. 1190321-20-0](/img/structure/B2639628.png)
6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-1H-pyrrolo[2,3-b]pyridine is a chemical compound with the CAS Number: 143468-13-7 . It has a molecular weight of 197.03 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at room temperature .
Molecular Structure Analysis
The linear formula of 6-bromo-1H-pyrrolo[2,3-b]pyridine is C7H5BrN2 . The InChI Code is 1S/C7H5BrN2/c8-6-2-1-5-3-4-9-7(5)10-6/h1-4H, (H,9,10) .Physical And Chemical Properties Analysis
6-Bromo-1H-pyrrolo[2,3-b]pyridine is a solid substance . It should be stored in a dark place, under an inert atmosphere, at room temperature .Applications De Recherche Scientifique
Antibacterial Activity
A study presented the synthesis of a series of compounds related to "6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid," demonstrating antibacterial properties in vitro. This highlights the compound's role in developing new antibacterial agents (Toja et al., 1986).
Catalytic Applications
Research into the palladium-catalyzed carbonylative cyclization of related compounds indicates the potential for "this compound" to serve in catalysis, particularly in the formation of complex organic structures under carbon monoxide pressure (Bae & Cho, 2014).
Agrochemical and Material Science
Functionalization studies have expanded the utility of this compound towards agrochemicals and functional materials. Modifications at specific positions of the compound have led to the creation of multidentate agents and polyacetylene materials with potential high fungicidal activity and applications in new material development (Minakata et al., 1992).
Organic Synthesis Methodologies
The synthesis of related compounds, such as "3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid," showcases the methodological advancements in organic synthesis, offering routes to new insecticide intermediates. This underscores the role of "this compound" in facilitating the development of synthetic strategies (Wen-bo, 2011).
Antitumor Research
The compound's derivatives have been explored for their antitumor activities, particularly in the context of purine biosynthesis inhibition. This research avenue provides insights into the compound's potential for contributing to the development of new anticancer drugs (Wang et al., 2010).
Safety and Hazards
The safety information for 6-bromo-1H-pyrrolo[2,3-b]pyridine includes several hazard statements: H302-H317-H318-H411 . This indicates that it is harmful if swallowed, may cause an allergic skin reaction, causes serious eye damage, and is toxic to aquatic life with long lasting effects . Precautionary measures include avoiding release to the environment and wearing protective gloves/eye protection .
Orientations Futures
Research on 1H-pyrrolo[2,3-b]pyridine derivatives, including 6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid, is ongoing, particularly in the context of cancer therapy . These compounds have shown promise in inhibiting the FGFR signaling pathway, which is implicated in various types of tumors . As such, they represent an attractive strategy for future cancer therapies .
Mécanisme D'action
Target of Action
Similar compounds have been reported to target the fibroblast growth factor receptor (fgfr) family .
Mode of Action
Compounds with similar structures have been shown to inhibit fgfr, thereby preventing the activation of downstream signaling pathways .
Biochemical Pathways
Similar compounds have been reported to affect the fgfr signaling pathway, which regulates organ development, cell proliferation and migration, angiogenesis, and other processes .
Result of Action
Similar compounds have been reported to inhibit cell proliferation and induce apoptosis .
Propriétés
IUPAC Name |
6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c9-6-2-1-4-5(8(12)13)3-10-7(4)11-6/h1-3H,(H,10,11)(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLWGIBOLTNFDFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C(=CN2)C(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-chloro-4-(ethylthio)-2-phenyl-5H-chromeno[2,3-d]pyrimidine](/img/structure/B2639551.png)
![2-[5-(4-chlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-phenylacetamide](/img/structure/B2639552.png)
![2-{[6-ethyl-2-(4-methylpiperidino)-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N~1~-(4-ethylphenyl)acetamide](/img/structure/B2639553.png)
![N-[2-(aminomethyl)phenyl]-N-methylmethane sulphonamide hydrochloride](/img/structure/B2639555.png)

![N-(benzo[d]thiazol-2-yl)-4-methoxy-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2639559.png)


![8-(4-Bromophenyl)-1,3-dimethyl-5-(3-phenylpropyl)purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2639563.png)
![4-methoxy-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide](/img/structure/B2639566.png)
![N-(2-fluorophenyl)-2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2639567.png)
